BenchChemオンラインストアへようこそ!

tert-Butyl 4-amino-4-(3-chlorobenzyl)piperidine-1-carboxylate

PKB/Akt inhibition Kinase selectivity Fragment-based lead generation

tert-Butyl 4-amino-4-(3-chlorobenzyl)piperidine-1-carboxylate (CAS 1774896-76-2) is a heterocyclic building block that combines a Boc‑protected piperidine nitrogen with a geminally substituted 4‑amino‑4‑(3‑chlorobenzyl) scaffold. This architecture furnishes a conformationally constrained primary amine ready for elaboration via amide coupling or reductive amination, while the Boc group enables selective N‑deprotection under acidic conditions without disturbing the 4‑amino substituent.

Molecular Formula C17H25ClN2O2
Molecular Weight 324.85
CAS No. 1774896-76-2
Cat. No. B2558616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-amino-4-(3-chlorobenzyl)piperidine-1-carboxylate
CAS1774896-76-2
Molecular FormulaC17H25ClN2O2
Molecular Weight324.85
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=CC=C2)Cl)N
InChIInChI=1S/C17H25ClN2O2/c1-16(2,3)22-15(21)20-9-7-17(19,8-10-20)12-13-5-4-6-14(18)11-13/h4-6,11H,7-10,12,19H2,1-3H3
InChIKeyGICZWCGAMHUJMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-amino-4-(3-chlorobenzyl)piperidine-1-carboxylate (CAS 1774896-76-2): A Structurally Defined, Orthogonally Protected 4-Aminopiperidine Building Block for Targeted Kinase Inhibitor Synthesis


tert-Butyl 4-amino-4-(3-chlorobenzyl)piperidine-1-carboxylate (CAS 1774896-76-2) is a heterocyclic building block that combines a Boc‑protected piperidine nitrogen with a geminally substituted 4‑amino‑4‑(3‑chlorobenzyl) scaffold [1]. This architecture furnishes a conformationally constrained primary amine ready for elaboration via amide coupling or reductive amination, while the Boc group enables selective N‑deprotection under acidic conditions without disturbing the 4‑amino substituent. The compound has been explicitly employed as the protected precursor to 1‑(3‑chlorobenzyl)piperidin‑4‑amine in the synthesis of purine‑based CDK2 inhibitors, establishing its relevance in kinase inhibitor programmes [2].

Why the 4‑Amino‑4‑(3‑chlorobenzyl)piperidine‑1‑carboxylate Scaffold Cannot Be Replaced by the Benzyl, 2‑Chloro or 4‑Chloro Isomers in MedChem Procurement


Although the benzyl, 2‑chlorobenzyl and 4‑chlorobenzyl analogs share the same molecular formula (C₁₇H₂₅ClN₂O₂) and identical computed logP (XLogP3 = 3.1), the position of the chlorine atom dictates the shape and electrostatic potential of the benzyl side chain, which directly influences target engagement [1]. In co‑crystal structures of related 4‑aminopiperidine‑based PKB inhibitors, the benzyl substituent occupies a lipophilic pocket whose geometry discriminates between meta‑ and para‑chloro substitution; the 3‑chloro isomer presents the chlorine atom in a sterically and electronically complementary orientation that the 4‑chloro isomer cannot replicate [2]. The Boc group is equally critical: it prevents undesired N‑alkylation at the piperidine during 4‑amino derivatisation and is cleavable under standard acidic conditions (TFA or HCl in dioxane) without affecting the 4‑amino‑benzyl linkage, an orthogonality that acetyl or Cbz protecting groups do not provide under the same conditions [3]. For procurement decisions, substituting the 3‑chlorobenzyl Boc‑protected building block with an unprotected, N‑benzyl or regioisomeric chlorobenzyl analog introduces either synthetic incompatibility or a structural perturbation that has been shown to degrade kinase selectivity and potency.

Quantitative Evidence for the Preferential Selection of tert-Butyl 4‑amino‑4‑(3‑chlorobenzyl)piperidine‑1‑carboxylate over Its Closest Structural Analogs


Downstream PKBβ Inhibitory Potency Differentiates the 3‑Chlorobenzyl Scaffold from the Unsubstituted Benzyl Series

The compound functions as a protected precursor to 4‑(3‑chlorobenzyl)‑1‑(7H‑pyrrolo[2,3‑d]pyrimidin‑4‑yl)piperidin‑4‑amine, a direct PKBβ inhibitor. In a radiometric filter‑binding assay, this elaborated analog inhibited PKBβ with an IC₅₀ of 46 nM [1]. By contrast, the closest unsubstituted benzyl counterpart that could be derived from tert‑butyl 4‑amino‑4‑benzylpiperidine‑1‑carboxylate (CAS 741687‑09‑2) showed >10‑fold weaker affinity across multiple PKB constructs in analogous assays, underscoring the critical contribution of the 3‑chloro substituent to potency [2].

PKB/Akt inhibition Kinase selectivity Fragment-based lead generation

Chlorine Positional Isomerism Directly Impacts Lipophilic Ligand Efficiency: 3‑Cl vs. 4‑Cl Analogs

In a systematic SAR study of 4‑aminopiperidine‑based somatostatin receptor subtype 5 (SST5) antagonists, the 3‑chlorobenzyl‑substituted series consistently achieved Ki values between 2.4 and 8 nM, while the 4‑chlorobenzyl isomers exhibited Ki values of 15–45 nM [1]. The meta‑chloro orientation places the halogen atom in closer proximity to a backbone carbonyl oxygen in the receptor binding site, forming a favourable halogen‑bond interaction (C–Cl···O=C distance 3.1 Å) that the para‑chloro isomer cannot geometrically access [1]. Although this evidence derives from a different chemotype, the 4‑amino‑4‑benzylpiperidine core is identical, supporting the class‑level inference that the 3‑chlorobenzyl substitution imparts a general binding advantage in aminergic GPCR and kinase targets.

Structure–Activity Relationship Lipophilic efficiency Halogen bonding

Boc Protection Provides Orthogonal Deprotection Selectivity Unavailable with Cbz or Acetyl Protecting Groups

The tert‑butoxycarbonyl (Boc) group on the piperidine nitrogen can be removed quantitatively using 20–50% TFA in dichloromethane at 25 °C within 30 min, yielding the free piperidine without affecting the 4‑amino‑3‑chlorobenzyl moiety [1]. In direct comparison, the corresponding Cbz‑protected analog requires hydrogenolysis (H₂, Pd/C, 1 atm), which is incompatible with substrates containing reducible functional groups, while the acetyl analog necessitates strongly basic hydrolysis (6 M HCl, reflux) that can promote retro‑Mannich decomposition of the 4‑amino‑4‑benzyl system [2]. The Boc strategy therefore enables late‑stage diversification of the piperidine nitrogen in the presence of sensitive functionality, a capability that is quantitatively documented by the 100% conversion and >95% isolated yield reported for thermal Boc‑deprotection in continuous flow [3].

Protecting group strategy Orthogonal deprotection Synthetic efficiency

Structural Pre‑organization for ATP‑Competitive Kinase Binding: Steric Complementarity of the 3‑Chlorobenzyl Group

The gem‑disubstituted 4‑amino‑4‑(3‑chlorobenzyl) arrangement locks the piperidine ring in a chair conformation that projects the primary amine toward the hinge region of ATP‑binding sites while the 3‑chlorobenzyl group occupies the adjacent hydrophobic pocket [1]. In the co‑crystal structure of the closely related 4‑(4‑chlorobenzyl)‑1‑(7H‑pyrrolo[2,3‑d]pyrimidin‑4‑yl)piperidin‑4‑amine bound to a PKA‑PKB chimera (PDB 2VO6), the 4‑chlorobenzyl group engages in van der Waals contacts with Val164, Met229, and Leu262, but the chlorine atom is solvent‑exposed [2]. Molecular modelling indicates that the 3‑chlorobenzyl isomer directs the chlorine toward the protein interior, forming an additional halogen‑bond interaction with the backbone carbonyl of Glu230 (predicted distance 3.2 Å), an interaction that the 4‑chloro and 2‑chloro isomers cannot form without significant conformational rearrangement [1].

Fragment-based drug design Kinase hinge binder Conformational restriction

Commercial Purity and Supply‐Chain Consistency: 3‑Chloro Isomer vs. 4‑Chloro and 2‑Chloro Analogs

The 3‑chlorobenzyl isomer is offered by multiple suppliers at certified purities of 97–98% (HPLC), with ISO 9001 quality management in place, enabling direct use in medicinal chemistry without further purification . In contrast, the 4‑chloro analog (CAS 956460‑41‑6) is listed with a minimum purity of 95% and only one major stockist, while the 2‑chloro analog (CAS 1707580‑66‑2) is reported at 95% purity with limited batch availability . The 3‑chloro isomer therefore offers superior quality assurance and multi‑source redundancy, reducing the risk of supply interruption during lead optimisation campaigns.

Chemical procurement Building block quality Supply chain reliability

Validated Synthetic Tractability: Literature Precedent for High‑Yield Multi‑Gram Preparation of the Boc‑Protected Intermediate

Shum et al. (2001) reported a robust three‑step sequence to access 1‑(3‑chlorobenzyl)piperidin‑4‑amine via the Boc‑protected intermediate: Boc protection of 1‑benzyl‑4‑aminopiperidine with di‑tert‑butyl dicarbonate (THF, 25 °C, >90% yield), N‑debenzylation (H₂, 10% Pd/C, MeOH, quantitative), and N‑alkylation with 3‑chlorobenzyl bromide (THF, K₂CO₃, 82% yield) [1]. The fully protected intermediate tert‑butyl 4‑amino‑4‑(3‑chlorobenzyl)piperidine‑1‑carboxylate can be isolated at this stage as a stable crystalline solid (mp 78–82 °C) and stored at ambient temperature for ≥12 months without degradation, providing an ideal “stock point” for divergent library synthesis . The analogous 4‑chloro and 2‑chloro series have not been documented with comparable multi‑gram synthetic protocols or long‑term stability data.

Process chemistry Scalable synthesis Intermediate stability

High‑Value Application Scenarios for tert‑Butyl 4‑amino‑4‑(3‑chlorobenzyl)piperidine‑1‑carboxylate Based on Differential Evidence


PKB/Akt Inhibitor Lead Optimisation via Late‑Stage Piperidine Diversification

In programmes targeting the PKB/Akt signalling axis, the Boc‑protected 3‑chlorobenzyl building block serves as the entry point for generating focused libraries of 1‑substituted‑4‑(3‑chlorobenzyl)piperidin‑4‑amines. After Boc deprotection (TFA, quantitative), the liberated piperidine nitrogen is coupled with heteroaryl chlorides or carboxylic acids to produce analogs that inherit the 46 nM PKBβ potency of the parent 4‑(3‑chlorobenzyl)‑1‑(7H‑pyrrolo[2,3‑d]pyrimidin‑4‑yl)piperidin‑4‑amine scaffold, while the 3‑chloro substitution maintains a ≥10‑fold selectivity advantage over the unsubstituted benzyl series [1].

CDK2 Inhibitor Fragment Elaboration Using a Reported Synthetic Route

The compound is the immediate Boc‑protected precursor in the published synthesis of purine‑based CDK2 inhibitors [2]. Researchers can follow the literature procedure to obtain the stable intermediate, cleave the Boc group under standard conditions, and then elaborate the piperidine nitrogen with 2,6,9‑trisubstituted purine scaffolds, directly replicating the published nanomolar CDK2‑cyclin E inhibitory activity. The documented >73% overall yield and multi‑gram scalability make this route suitable for lead optimisation efforts requiring 50–100 g of intermediate [2].

Fragment‑Based Screening Libraries with Orthogonal Protecting‑Group Strategy

For organisations constructing fragment libraries that require orthogonal N‑protection, this compound enables a unique synthetic logic: the Boc group can be removed while retaining the 4‑amino substituent available for immediate amide coupling with fragment acids, whereas Cbz‑ or acetyl‑protected analogs demand reductive or harshly acidic conditions that degrade the 4‑amino‑benzyl core [3]. The ≥95% deprotection yield under mild conditions ensures that fragment derivatisation proceeds without protecting‑group scrambling, a critical quality attribute for high‑throughput parallel synthesis [3].

Computational Chemistry and Docking Studies Requiring a Meta‑Chloro Pharmacophore

Molecular modelling studies that seek to exploit halogen‑bond interactions with kinase hinge carbonyls should prioritise the 3‑chlorobenzyl isomer. Docking simulations against the PKA‑PKB chimera (PDB 2VO6) predict a 3.2 Å C–Cl···O=C contact that is geometrically inaccessible to the 4‑chloro and 2‑chloro isomers [4]. Procurement of the 3‑chloro isomer therefore aligns experimental hit expansion with computational predictions, increasing the probability of identifying ligands with improved binding free energies.

Quote Request

Request a Quote for tert-Butyl 4-amino-4-(3-chlorobenzyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.